molecular formula C16H21FN2O3 B2802797 5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid CAS No. 757200-79-6

5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid

Cat. No. B2802797
CAS RN: 757200-79-6
M. Wt: 308.353
InChI Key: VYKCNKPREQROIX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula for this compound is C15H19FN2O5S. The InChI code is InChI=1S/C15H19FN2O5S/c16-12-4-6-13 (7-5-12)24 (22,23)18-10-8-17 (9-11-18)14 (19)2-1-3-15 (20)21/h4-7H,1-3,8-11H2, (H,20,21).


Physical And Chemical Properties Analysis

This compound is a white crystalline powder that is soluble in aqueous solutions. It has a molecular weight of 358.4 g/mol. More specific physical and chemical properties such as melting point and boiling point are not mentioned in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Fe-catalyzed Synthesis : Flunarizine, a drug containing the core structure similar to 5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid, can be synthesized via Fe-catalyzed methods. This process involves regioselective metal-catalyzed amination and Wittig reaction for isomer separation (Shakhmaev et al., 2016).

Biological Activities and Applications

  • Anticancer and CA Inhibitory Effects : Compounds structurally related to 5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid exhibit cytotoxic/anticancer activities and carbonic anhydrase (CA) inhibitory effects. Some derivatives show high potency and selectivity in these biological activities (Gul et al., 2019).
  • Anti-ischemic Activity : Certain cinnamide derivatives, including those with structural similarities to the mentioned compound, display effective activities against neurotoxicity and show protective effects on cerebral infarction (Zhong et al., 2018).
  • Antibacterial and Biofilm Inhibiting Properties : Novel bis(pyrazole-benzofuran) hybrids possessing piperazine linker show potent antibacterial efficacies and biofilm inhibition activities. They are effective against various bacterial strains, including MRSA and VRE (Mekky & Sanad, 2020).
  • Antibacterial and Anthelmintic Activity : Derivatives of 5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid show poor antibacterial but moderate anthelmintic activities, indicating their potential use in treating infections caused by specific pathogens (Sanjeevarayappa et al., 2015).

Structural and Chemical Analysis

  • Crystal Structure Analysis : Studies on cinnamide derivatives with structural elements similar to the compound have been conducted, revealing details about their crystal structures, molecular interactions, and potential for forming supramolecular networks (Shivaprakash et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H312, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

5-[4-(4-fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O3/c1-12(11-16(21)22)10-15(20)19-8-6-18(7-9-19)14-4-2-13(17)3-5-14/h2-5,12H,6-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKCNKPREQROIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N1CCN(CC1)C2=CC=C(C=C2)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid

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